molecular formula C36H34N2OP2 B3001485 (2S,4S)-4-(Diphenylphosphino)-2-[(diphenylphosphino)methyl]-N-phenyl-1-pyrrolidinecarboxamide CAS No. 74571-27-0

(2S,4S)-4-(Diphenylphosphino)-2-[(diphenylphosphino)methyl]-N-phenyl-1-pyrrolidinecarboxamide

Cat. No. B3001485
CAS RN: 74571-27-0
M. Wt: 572.629
InChI Key: AAYSIAJWYYFANM-QGRQJHSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,4S)-4-(Diphenylphosphino)-2-[(diphenylphosphino)methyl]-N-phenyl-1-pyrrolidinecarboxamide is a useful research compound. Its molecular formula is C36H34N2OP2 and its molecular weight is 572.629. The purity is usually 95%.
BenchChem offers high-quality (2S,4S)-4-(Diphenylphosphino)-2-[(diphenylphosphino)methyl]-N-phenyl-1-pyrrolidinecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,4S)-4-(Diphenylphosphino)-2-[(diphenylphosphino)methyl]-N-phenyl-1-pyrrolidinecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Asymmetric Hydrogenation Catalysts :

    • Rhodium complexes of analogues of this compound have shown effectiveness in asymmetric hydrogenation of itaconic acid derivatives, facilitating efficient asymmetric synthesis of renin inhibitors (Inoguchi, Morimoto, & Achiwa, 1989).
    • Platinum-catalyzed asymmetric hydroformylation of olefins has been achieved using this compound, highlighting its potential as a versatile chiral ligand in catalysis (Stille, Su, Brechot, Parrinello, & Hegedus, 1991).
  • Polymer Synthesis and Properties :

    • Novel polyimides and polyamides have been synthesized using derivatives of this compound, exhibiting excellent solubility, thermal stability, and flame retardancy. These properties make them suitable for high-performance applications (Chen, Liu, Tang, & Sheng, 2020); (Zhang, Pan, Zhang, Zhou, & Liu, 2020).
    • Aromatic poly(ether ketone)s containing units of this compound have been developed, exhibiting good mechanical properties and optical transparency, which are crucial for advanced material applications (Zhang, Sheng, Zhang, Pan, & Liu, 2020).
  • Catalysis in Organic Synthesis :

    • This compound has been utilized in the development of chemoselective alkene hydrocarboxylation initiators, demonstrating its potential in organic synthesis (Dyer, Fawcett, & Hanton, 2005).
    • Its derivatives have been used in Pd-catalyzed asymmetric allylic alkylations, showcasing its applicability in producing enantiomerically pure compounds (Uenishi & Hamada, 2001).
  • Peptide Synthesis :

properties

IUPAC Name

(2S,4S)-4-diphenylphosphanyl-2-(diphenylphosphanylmethyl)-N-phenylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H34N2OP2/c39-36(37-29-16-6-1-7-17-29)38-27-35(41(33-22-12-4-13-23-33)34-24-14-5-15-25-34)26-30(38)28-40(31-18-8-2-9-19-31)32-20-10-3-11-21-32/h1-25,30,35H,26-28H2,(H,37,39)/t30-,35-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAYSIAJWYYFANM-QGRQJHSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1CP(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CN([C@@H]1CP(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H34N2OP2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

572.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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